Ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate
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Overview
Description
Ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate typically involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester. The process can be summarized as follows:
Industrial Production Methods: Industrial production methods for thiophene derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiol derivatives.
Substitution: The amino group allows for nucleophilic substitution reactions with reagents like acyl chlorides or alkyl halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reactions typically occur under mild conditions with reagents like acyl chlorides or alkyl halides.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex thiophene derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence pathways related to inflammation, oxidative stress, and cell proliferation.
Comparison with Similar Compounds
Ethyl 2-amino-5-benzoyl-4-methylthiophene-3-carboxylate: Shares a similar thiophene core but with different substituents.
Ethyl 2-amino-4-methylpyrimidine-5-carboxylate: Another heterocyclic compound with comparable applications.
Uniqueness: Ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry .
Biological Activity
Ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate is a thiophene derivative that has garnered attention for its diverse biological activities. This compound is primarily investigated for its potential antimicrobial , anticancer , and anti-inflammatory properties. The following sections detail its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C11H15NO2S and a molecular weight of approximately 213.3 g/mol . The compound features a thiophene ring, which contributes to its unique chemical properties, including an amino group, carboxylate, and ethyl substituents that enhance its reactivity and biological activity .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness comparable to standard antibiotics. For instance, studies have demonstrated its activity against:
- E. faecalis
- P. aeruginosa
- S. typhi
- K. pneumoniae
The minimum inhibitory concentration (MIC) for these bacteria ranged from 40 to 50 µg/mL , showcasing its potential as an antimicrobial agent .
Anticancer Activity
The anticancer potential of this compound is particularly noteworthy. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including:
- Breast cancer (MCF-7)
- Prostate cancer (PC3)
- Liver cancer (HepG2)
The half-maximal inhibitory concentration (IC50) values for these cell lines ranged from 1.50 µM to 20 µM , indicating strong cytotoxic effects . The compound's mechanism involves targeting specific molecular pathways related to cancer cell growth and survival.
Anti-inflammatory Activity
This compound has also been explored for its anti-inflammatory effects. It modulates inflammatory pathways by interacting with enzymes such as cyclooxygenase (COX), which are crucial in the synthesis of pro-inflammatory mediators. Preliminary studies suggest that it may inhibit COX enzymes, thereby reducing inflammation .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The compound interacts with various enzymes and receptors, modulating their activity.
- Pathway Modulation : It influences pathways associated with inflammation, oxidative stress, and cell proliferation.
- Molecular Targeting : this compound targets specific proteins involved in cancer progression and microbial resistance .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with similar compounds is presented in the table below:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Ethyl 2-amino-4-methylthiophene-3-carboxylate | Thiophene ring with amino and carboxylic groups | Lacks ethyl substitution at the 4-position |
Ethyl 2-amino-thiophene carboxylic acid ethyl ester | Basic thiophene structure with carboxylic acid | Simpler structure without additional alkyl groups |
Halogenated thiophenes | Halogenated variants | Enhanced reactivity due to electronegative halogens |
The distinct combination of functional groups in this compound contributes to its unique biological properties compared to these similar compounds .
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound in preclinical settings:
- Antimicrobial Efficacy Study : A study demonstrated that this compound exhibited significant inhibition zones against tested bacteria, comparable to ceftriaxone.
- Cancer Cell Line Study : In vitro tests on MCF-7 cells showed a marked decrease in cell viability with increasing concentrations of the compound, indicating strong anticancer potential.
- Inflammation Model : Animal models treated with this compound showed reduced markers of inflammation compared to control groups .
Properties
IUPAC Name |
ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2S/c1-4-7-6(3)14-9(11)8(7)10(12)13-5-2/h4-5,11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLQVIZSBIABXJQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)OCC)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90350107 |
Source
|
Record name | ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90350107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82546-91-6 |
Source
|
Record name | ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90350107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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